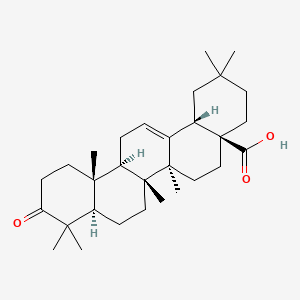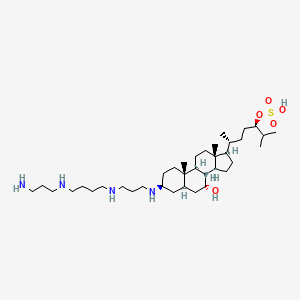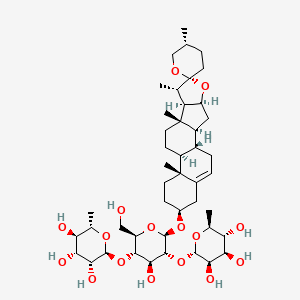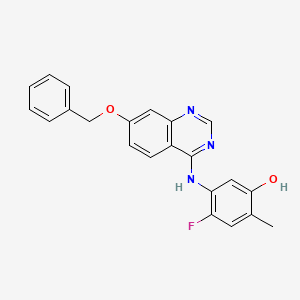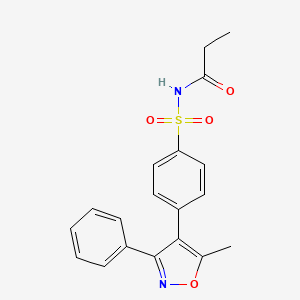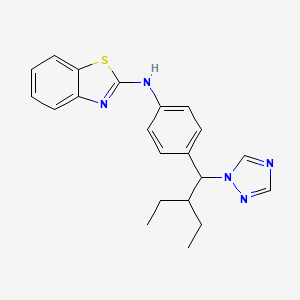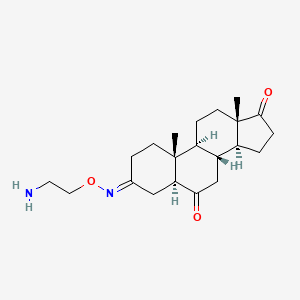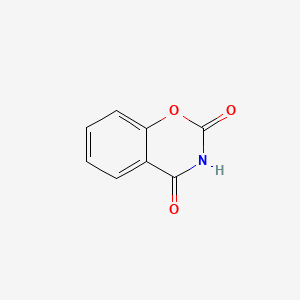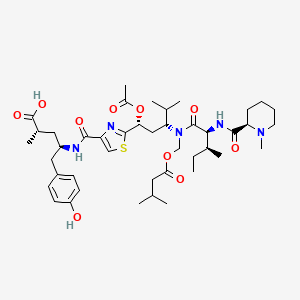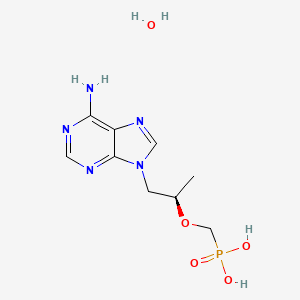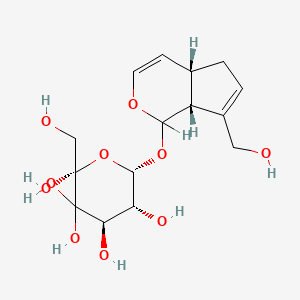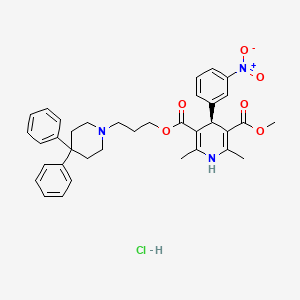
ニグルジピン塩酸塩
概要
説明
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine .
Molecular Structure Analysis
The molecular formula of Niguldipine hydrochloride is C36H40ClN3O6 . It has a molecular weight of 646.18 . The InChI Key is MHOSUIMBPQVOEU-WAQYZQTGSA-N . The SMILES string representation is Cl.[H][C@]1(C2=CC(=CC=C2)N(=O)=O)C(C(=O)OC)=C©NC©=C1C(=O)OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
Niguldipine hydrochloride is soluble in methanol . It has an optical activity of [α]23/D -12.5°, c = 0.14 in methanol . The color of Niguldipine hydrochloride is pale yellow . It should be stored at a temperature of -20°C .科学的研究の応用
循環器研究
ニグルジピン塩酸塩: は主にカルシウムチャネルブロッカーとして認識されています 。特にL型カルシウムチャネルを阻害する効果が高く、IC50値は75nMです。このため、ニグルジピン塩酸塩は循環器研究において貴重な化合物となっています。これらのチャネルを阻害することで、ニグルジピン塩酸塩は心臓と血管平滑筋の収縮力を低下させ、血圧を下げる効果があります。この用途は、高血圧症やその他の循環器疾患の研究に不可欠です。
神経薬理学
循環器系への影響に加え、ニグルジピン塩酸塩はT型カルシウムチャネルも阻害できます(IC50=244nM) 。これらのチャネルは、中枢神経系における神経発火とリズム発生に関与しています。そのため、ニグルジピン塩酸塩は、てんかん、神経障害性疼痛、特定の種類の片頭痛などの神経疾患の治療法を探求する神経薬理学研究で使用できます。
腫瘍学
ニグルジピン塩酸塩は、P-糖タンパク質による薬物輸送の新規阻害剤として特定されています 。P-糖タンパク質は、がん細胞で過剰発現することが多く、抗がん剤を排出することで多剤耐性を引き起こします。ニグルジピン塩酸塩のこのタンパク質を阻害する能力に関する研究は、がん治療における薬剤耐性を克服するための新たな戦略につながる可能性があります。
薬物動態
ニグルジピン塩酸塩の両方の立体異性体は、P-糖タンパク質の阻害において等効性です 。この特性は薬物動態研究において重要です。なぜなら、さまざまな薬物の吸収、分布、代謝、排泄(ADME)に影響を与える可能性があるからです。ニグルジピン塩酸塩がP-糖タンパク質とどのように相互作用するかを理解することで、薬物の製剤を最適化し、効果を高めるための洞察を得ることができます。
創薬
ニグルジピン塩酸塩は、カルシウムチャネルブロッカーとα1アドレナリン受容体拮抗薬の二重作用を持つ 。この組み合わせは、血管拡張作用と降圧作用の両方が必要な新しい薬剤の開発のためにさらに探求できます。
作用機序
Target of Action
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It primarily targets the α1A adrenergic receptor and L-type calcium channels .
Mode of Action
Niguldipine binds with high affinity to its targets, the α1A adrenergic receptor and L-type calcium channels . The α1A adrenergic receptor mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The effect is mediated by G(q) and G(11) proteins .
Biochemical Pathways
It is known that the drug’s antagonistic action on α1a adrenergic receptors and l-type calcium channels can influence various physiological processes, including vascular smooth muscle contraction and neurotransmitter release .
特性
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-WAQYZQTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274007 | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113145-69-0 | |
| Record name | Niguldipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

